The synthesis of 2,3-difluoro-4-hydroxybenzaldehyde can be achieved starting from 1,2-difluorobenzene through a multi-step process. []
An alternative synthesis route utilizes 2,3-difluoro-4-formylphenylboronic acid as the starting material. []
In the crystal structure, molecules of 2,3-difluoro-4-formylphenylboronic acid assemble into infinite chains through intermolecular O-H...O hydrogen bonds. [] These chains further connect via strong O-H...O hydrogen bonds, resulting in a layered structure perpendicular to the a-axis. This layered arrangement is further stabilized by B...F interactions between adjacent layers.
References:[1] Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes[2] Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene.[3] The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABA(C) receptor.[4] 2,3-Difluoro-4-formylphenylboronic acid.[5] Fluorine effect in nucleophilic fluorination at C4 of 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-D-hexopyranose[6] Synthesis of 2,3-difluoro-4-hydroxybenzene boronic acid[7] Syntheses of 2,3-Difluoro-4-iodoanisole[8] The crystal structure of 2,3-difluoro-11H-benzo-[4,5]imidazo[2,1-a]isoindol-11-one, C14H6F2N2O[9] 3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma.[10] Synthesis and Structure Features of Tetraphenylantimony 2,3-Difluoro- and 2,3,4,5,6-Pentafluorobenzoate[11] Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia.[12] Structural and Functional Analysis of Anti-Influenza Activity of 4-, 7-, 8- and 9-Deoxygenated 2,3-Difluoro- N-acetylneuraminic Acid Derivatives.[13] Copper(I)-only catalyzed reactions of (E)-2,3-difluoro-3-stannylacrylic ester with acid chlorides and mechanistic studies of the \"copper effect\" in stille coupling reactions.[14] Synthesis and the effect of 2,3-difluoro substitution on the properties of diarylacetylene terminated by an allyloxy group[15] The synthesis and transition temperatures of some 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′ :4′,1″-terphenyls with 2,3- or 2′,3′-difluoro substituents and of their biphenyl analogues[16] Structural studies of organoboron compounds. XLIV. 2,3-Dihydro-3-hydroxy-2,2-tetramethylene-4H-benzoxazin-4-one and its difluoroboron chelate, 2,2-difluoro-4,4-tetramethylene-1,3,5-trioxa-3a-azonia-2-borata-2,3,4,5-tetrahydro- 1H-cyclopenta[a]naphthalene[17] Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine[18] Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[19] Stereospecific preparation of (Z)- and (E)-2,3-difluoro-3-stannylacrylic ester synthons and a new, efficient stereospecific route to (Z)- and (E)-2,3-difluoroacrylic esters.[20] Synthesis of 4′-ethyl-2,3-difluoro-1,1′-biphenyl by Suzuki coupling reaction[21] Designing four naphthalene di-imide based small organic solar cells with 5,6-difluoro-3-oxo-2,3-dihydro-indene non-fullerene acceptors containing melano-nitrile and pyridine carbo-nitrile ring[22] 2,3-Difluoro-N-(2-pyridyl)benzamide[23] 2,3′‐Difluoro‐and 3′‐Azido‐2′‐Fluoro Substituted Dideoxypyrimidines as Potential Anti‐HIV Agents[24] Synthesis of 2,3-difluoro-5-chloropyridine by phase transfer catalysis[25] 2,3‐Difluoro‐p‐benzoquinone[26] Ethyl (E)‐2,3‐difluoro‐3‐(tributylstannyl)acrylate and Ethyl (Z)‐2,3‐difluoro‐3‐(tributylstannyl)acrylate[27] 2,3′-Difluoro- and 3′-Azido-2′-fluoro Substituted Dideoxypyrimidines as Potential Anti-HIV Agents.[28] Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385).[29] Preparation of (R)- and (S)-N-(3, 4-difluoro-2-(2-fluoro-4-iodophenylamino)--6-methoxyphenyl) -1- (2, 3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof[30] Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4